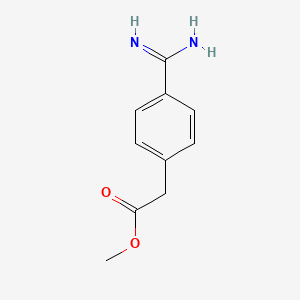

Methyl 2-(4-carbamimidoylphenyl)acetate

Description

Methyl 2-(4-carbamimidoylphenyl)acetate is an organic compound featuring a phenylacetic acid backbone esterified with a methyl group and substituted at the para position with a carbamimidoyl (amidine) functional group. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the amidine group and moderate lipophilicity from the ester moiety. The amidine group is critical for biological interactions, particularly in targeting proteases or receptors in medicinal chemistry contexts.

Properties

CAS No. |

15676-14-9 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21448 |

Synonyms |

Benzeneacetic acid, 4-(aMinoiMinoMethyl)-, Methyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

- 2-(2-(Aminomethyl)phenyl)acetic acid (CAS 17841-69-9): Similarity Score: 0.93 Key Differences: Substitution at the ortho position with an aminomethyl group instead of a para-carbamimidoyl moiety. The absence of an ester (carboxylic acid form) reduces lipophilicity compared to the methyl ester. Implications: Likely higher aqueous solubility but reduced membrane permeability in biological systems.

- Ethyl 2-(4-(Aminomethyl)phenyl)acetate hydrochloride (CAS 705240-99-9): Similarity Score: 0.84 Key Differences: Ethyl ester with a para-aminomethyl group and hydrochloride counterion. The hydrochloride salt enhances solubility in polar solvents, while the ethyl ester may prolong metabolic stability compared to methyl esters.

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride (CAS 1192350-47-2) :

Data Table: Key Attributes of this compound and Analogues

Research Findings and Implications

- Functional Group Impact : The para-carbamimidoyl group is pivotal for target binding in enzymatic inhibition, while esterification (methyl vs. ethyl) modulates pharmacokinetics. Methyl esters generally hydrolyze faster than ethyl esters in vivo, affecting drug duration .

- Solubility vs. Bioavailability : Hydrochloride salts (e.g., CAS 705240-99-9) improve solubility but may require formulation adjustments to balance ionic strength and stability .

- Synthetic Optimization : Substituting methyl for ethyl in ester synthesis could reduce reaction times and costs, though purity metrics for such analogues remain understudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.